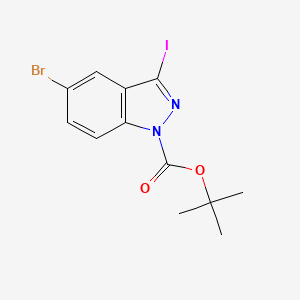

1-Boc-5-Bromo-3-iodo-1H-indazole

Description

BenchChem offers high-quality 1-Boc-5-Bromo-3-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-5-Bromo-3-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-bromo-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXGCTDRNQBDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702072 | |

| Record name | tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459133-68-7 | |

| Record name | tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-5-Bromo-3-iodo-1H-indazole chemical properties

An In-Depth Technical Guide to 1-Boc-5-bromo-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (1-Boc-5-bromo-3-iodo-1H-indazole), a key heterocyclic building block in modern medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven two-step synthesis protocol, and explore its strategic application in the synthesis of complex pharmaceutical agents. The guide highlights the compound's differential reactivity, enabling selective functionalization at the C3 and C5 positions, a critical feature for structure-activity relationship (SAR) studies in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a prominent and privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains.[1] This has led to the development of numerous indazole-containing drugs with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] 1-Boc-5-bromo-3-iodo-1H-indazole emerges as a particularly valuable intermediate due to its trifecta of functionalities:

-

A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group at the N1 position serves two critical functions. It enhances solubility in common organic solvents and, more importantly, prevents unwanted side reactions at the acidic N-H proton during subsequent metal-catalyzed cross-coupling reactions.[4]

-

A Highly Reactive C3-Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the C3 position the primary site for facile oxidative addition in palladium-catalyzed reactions. This allows for the selective introduction of diverse substituents at this position.[5]

-

A Less Reactive C5-Bromo Group: The more stable carbon-bromine bond provides a secondary reaction handle that can be functionalized under more forcing conditions, allowing for sequential, site-selective modifications.

This inherent differential reactivity makes the title compound a powerful tool for systematically building molecular complexity and exploring the chemical space around the indazole core in the development of targeted therapies.[1]

Physicochemical and Safety Data

A summary of the core properties of 1-Boc-5-bromo-3-iodo-1H-indazole is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | [6] |

| CAS Number | 459133-68-7 | [6][7] |

| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | [6] |

| Molecular Weight | 423.04 g/mol | [7] |

| Physical Form | Solid | [6] |

| Storage Conditions | Keep in a dark place, sealed in a dry, room-temperature environment. | [6] |

| InChI Key | RUXGCTDRNQBDSV-UHFFFAOYSA-N | [6] |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Signal Word: Danger[6]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[6]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P405 (Store locked up)[6][8]

Synthesis Protocol

The synthesis of 1-Boc-5-bromo-3-iodo-1H-indazole is reliably achieved in a two-step sequence starting from the commercially available 5-bromo-1H-indazole. The workflow involves an initial iodination at the C3 position followed by N-protection.

Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole

This procedure is adapted from established methods for the C3-iodination of indazoles.[9][10] The reaction proceeds via deprotonation of the indazole N-H by a strong base, followed by electrophilic attack of the resulting anion on molecular iodine.

Methodology:

-

To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 3.0 eq.) portion-wise under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 20 minutes to ensure complete deprotonation.

-

Add a solution of iodine (I₂, 2.0 eq.) in DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench excess iodine, followed by a brine wash.[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromo-3-iodo-1H-indazole, which can often be used in the next step without further purification.[9]

Step 2: Synthesis of 1-Boc-5-bromo-3-iodo-1H-indazole

This is a standard Boc-protection protocol, adapted from the synthesis of analogous compounds.[11] 4-(Dimethylamino)pyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the reaction.

Methodology:

-

Dissolve the crude 5-bromo-3-iodo-1H-indazole (1.0 eq.) in dichloromethane (DCM).

-

Add DMAP (0.1 eq.) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise at room temperature.

-

Stir the mixture for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a solid.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 1-Boc-5-bromo-3-iodo-1H-indazole lies in its capacity for selective, sequential cross-coupling reactions. The significant difference in the bond dissociation energies (C-I < C-Br) allows for predictable, site-selective functionalization.[5]

Selective C3-Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and is frequently employed for the initial functionalization at the more reactive C3 position.[4]

Exemplary Protocol: C3-Arylation

-

In a reaction vessel, combine 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[4]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Causality: The palladium(0) species, generated in situ, undergoes oxidative addition preferentially into the weaker C-I bond. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination forms the new C-C bond and regenerates the catalyst.[12]

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-aryl-5-bromo-1-Boc-1H-indazole derivative.

This product can then be subjected to a second cross-coupling reaction at the C5-bromo position, often requiring a different catalyst or higher temperatures, to generate highly substituted, drug-like molecules.

Conclusion

1-Boc-5-bromo-3-iodo-1H-indazole is a high-value, strategically designed chemical intermediate. Its pre-installed protecting group and orthogonally reactive halogen atoms provide researchers with a reliable and flexible platform for the synthesis of complex indazole derivatives. The predictable, site-selective nature of its reactivity makes it an indispensable tool in modern drug discovery programs, facilitating the efficient exploration of SAR and the development of novel therapeutic agents.

References

- Current time information in Ottawa, CA. (n.d.). Google.

- 1-Boc-5-Bromo-3-iodo-1H-indazole | 459133-68-7. (n.d.). Sigma-Aldrich.

- Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole. (n.d.). Benchchem.

- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. (n.d.). Benchchem.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.

- comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. (n.d.). Benchchem.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1 H NMR. (n.d.). ChemicalBook.

- A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (n.d.). Benchchem.

- A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. (n.d.). Benchchem.

- WO2006048745A1 - Methods for preparing indazole compounds. (n.d.). Google Patents.

- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (n.d.). NIH.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar.

- 6-Bromo-3-iodo-1H-indazole SDS, 885521-88-0 Safety Data Sheets. (n.d.). ECHEMI.

- 5-Bromo-3-iodo-1H-indazole(459133-66-5). (n.d.). ChemicalBook.

- 5-Iodo-1H-indazole | C7H5IN2. (n.d.). PubChem.

- 1H-Indazole-3-carboxamide | C8H7N3O. (n.d.). PubChem.

- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2025). ResearchGate.

- 1-Boc-5-Bromo-3-iodo-1H-indazole - CAS:459133-68-7. (n.d.). Sunway Pharm Ltd.

- 5-bromo-1H-indazole(53857-57-1) 1 H NMR. (n.d.). ChemicalBook.

- 1-Boc-5-Bromo-3-iodo-1H-indazole. (n.d.). Advent Bio.

- 459133-66-5|5-Bromo-3-iodo-1H-indazole. (n.d.). BLD Pharm.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.

- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. (2025). ResearchGate.

-

Park, J. K., & Arepally, S. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 20, 3108-3118. Georg Thieme Verlag KG. [Link]

- 5-Bromo-1H-indazole 97 53857-57-1. (n.d.). Sigma-Aldrich.

- 865156-34-9|5-Bromo-3-iodo-1-methyl-1H-indazole. (n.d.). BLDpharm.

- 5-Bromo-3-iodo-1H-indazole. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Boc-5-Bromo-3-iodo-1H-indazole | 459133-68-7 [sigmaaldrich.com]

- 7. 1-Boc-5-Bromo-3-iodo-1H-indazole - CAS:459133-68-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. echemi.com [echemi.com]

- 9. 5-Bromo-3-iodo-1H-indazole CAS#: 459133-66-5 [m.chemicalbook.com]

- 10. soc.chim.it [soc.chim.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Boc-5-Bromo-3-iodo-1H-indazole: Synthesis, Characterization, and Applications in Kinase Inhibitor Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of targeted therapeutics, particularly in oncology.[2] This guide focuses on a key derivative, 1-Boc-5-bromo-3-iodo-1H-indazole (also known as tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate), a strategically functionalized intermediate designed for efficient chemical elaboration in drug discovery programs.

The molecule incorporates three critical features:

-

An indazole core , providing the foundational pharmacophore for kinase binding.

-

A tert-butyloxycarbonyl (Boc) protecting group at the N1 position, which ensures regioselectivity in subsequent reactions by preventing unwanted side reactions at this nitrogen.

-

Orthogonal halogenation at the C3 (iodo) and C5 (bromo) positions, offering distinct reactive handles for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic and independent introduction of diverse molecular fragments to explore the structure-activity relationship (SAR) of potential drug candidates.

This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this versatile building block for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural attributes of 1-Boc-5-bromo-3-iodo-1H-indazole are pivotal to its utility in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 459133-68-7 | [3] |

| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | [3] |

| Molecular Weight | 423.05 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 444 °C at 760 mmHg | [3] |

| InChI Key | RUXGCTDRNQBDSV-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)I |

Synthesis of 1-Boc-5-bromo-3-iodo-1H-indazole: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with the commercially available 5-bromo-1H-indazole. The following protocol is a composite of established methodologies for the iodination and Boc-protection of indazole systems, designed to provide a robust and reproducible pathway.

Experimental Workflow Diagram

Caption: Synthetic workflow for 1-Boc-5-bromo-3-iodo-1H-indazole.

Step 1: Iodination of 5-bromo-1H-indazole

The first step involves the regioselective iodination of the C3 position of the indazole ring. This reaction proceeds via an electrophilic substitution mechanism, where the indazole anion, formed in situ by the action of a base, attacks molecular iodine.

Protocol:

-

To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium hydroxide (KOH) (3.0 eq.) under a nitrogen atmosphere.

-

Stir the mixture at room temperature until the 5-bromo-1H-indazole has fully dissolved and the indazole anion has formed.

-

In a separate flask, prepare a solution of iodine (I₂) (2.0 eq.) in anhydrous DMF.

-

Add the iodine solution dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-bromo-3-iodo-1H-indazole. This intermediate is often used in the next step without further purification.[4]

Causality: The use of a strong base like KOH is essential to deprotonate the indazole N-H, forming the more nucleophilic indazole anion, which readily attacks the electrophilic iodine. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which solubilizes the reagents and facilitates the reaction.

Step 2: N-Boc Protection

The second step is the protection of the N1 nitrogen of the indazole ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent N-alkylation or N-arylation in subsequent cross-coupling reactions and to improve the solubility of the molecule in organic solvents.

Protocol:

-

Dissolve the crude 5-bromo-3-iodo-1H-indazole (1.0 eq.) in dichloromethane (DCM).

-

To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-Boc-5-bromo-3-iodo-1H-indazole as a solid.

Causality: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O and facilitating the acylation of the indazole nitrogen. The Boc group is robust enough to withstand many reaction conditions but can be readily removed under acidic conditions if desired.

Structural Characterization

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR spectral data for the title compound, with chemical shifts (δ) referenced to tetramethylsilane (TMS) in a solvent such as CDCl₃ or DMSO-d₆.

Table: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | d | 1H | H-4 | The deshielding effect of the adjacent bromine at C5 and the electron-withdrawing nature of the N-Boc group would shift this proton downfield. It would appear as a doublet due to coupling with H-6. |

| ~7.6 - 7.8 | dd | 1H | H-6 | This proton is deshielded by the adjacent bromine and the indazole ring system. It would appear as a doublet of doublets due to coupling with H-4 and H-7. |

| ~7.9 - 8.1 | d | 1H | H-7 | This proton is deshielded by the pyrazole ring and would appear as a doublet due to coupling with H-6. |

| ~1.7 | s | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group of the Boc protecting group would appear as a sharp singlet in the upfield region. |

Table: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~149 | C=O (Boc) | The carbonyl carbon of the Boc group is expected in this region. |

| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~135 | C-3a | Quaternary carbon at the fusion of the two rings, adjacent to the N-Boc group. |

| ~130 | C-6 | Aromatic methine carbon. |

| ~128 | C-4 | Aromatic methine carbon, shifted downfield due to the adjacent bromine. |

| ~118 | C-5 | Quaternary carbon bearing the bromine atom. |

| ~115 | C-7 | Aromatic methine carbon. |

| ~90 | C-3 | Quaternary carbon bearing the iodine atom, significantly shielded by the heavy atom effect of iodine. |

| ~85 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

Application in Drug Discovery: Targeting Polo-like Kinase 4 (PLK4)

1-Boc-5-bromo-3-iodo-1H-indazole is an exceptionally valuable intermediate for the synthesis of kinase inhibitors. A prominent example is its use in the development of inhibitors for Polo-like Kinase 4 (PLK4) , a master regulator of centriole duplication and a critical target in cancer therapy.

The Role of PLK4 in Cancer

PLK4 is a serine/threonine kinase that plays a pivotal role in the cell cycle by controlling the formation of new centrioles.[4] Overexpression of PLK4 is a common feature in many cancers, leading to centrosome amplification, which in turn causes chromosomal instability and aneuploidy – hallmarks of cancer. This makes the selective inhibition of PLK4 a promising therapeutic strategy to induce mitotic catastrophe and apoptosis specifically in cancer cells.

PLK4 Signaling Pathway in Centriole Duplication

The following diagram illustrates the central role of PLK4 in the centriole duplication cycle.

Caption: The role of PLK4 in centriole duplication and as a cancer target.

Synthetic Strategy for PLK4 Inhibitors

The orthogonal halogenation of 1-Boc-5-bromo-3-iodo-1H-indazole allows for a divergent synthetic approach to a library of potential PLK4 inhibitors. A typical strategy involves:

-

Suzuki-Miyaura coupling at the C3 position: The more reactive iodo group is selectively coupled with a boronic acid or ester to introduce a desired substituent.

-

Suzuki-Miyaura coupling at the C5 position: The bromo group is then coupled with a different boronic acid or ester to introduce a second point of diversity.

-

(Optional) Deprotection: The Boc group can be removed under acidic conditions if the N-H is required for biological activity or for further functionalization.

This strategy enables the rapid exploration of the chemical space around the indazole scaffold to optimize potency and selectivity for PLK4.

Safety and Handling

As a halogenated organic compound and a reactive intermediate, 1-Boc-5-bromo-3-iodo-1H-indazole must be handled with appropriate safety precautions.

Hazard Identification:

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[3]

-

Signal Word: Danger.[3]

-

GHS Pictograms: GHS06 (Skull and Crossbones).[3]

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

-

Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

1-Boc-5-bromo-3-iodo-1H-indazole is a highly valuable and versatile building block in modern drug discovery. Its strategic design, incorporating a privileged indazole scaffold with a protecting group and orthogonal reactive handles, provides an efficient platform for the synthesis of complex molecules. As demonstrated by its application in the development of PLK4 inhibitors, this intermediate empowers medicinal chemists to systematically explore structure-activity relationships and accelerate the discovery of novel therapeutics for the treatment of cancer and other diseases. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Mason, J. M., et al. (2017). Functional characterization of CFI-400945, a potent and selective PLK4 inhibitor, for the treatment of breast cancer. Cancer Cell, 31(2), 226-240.

- Patel, N. K., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry, 58(1), 130–146.

- Gao, C., et al. (2022). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Research, 20(2), 175-187.

- Holland, A. J., et al. (2012). Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis. Journal of Cell Biology, 197(3), 335-343.

- Lopes, C. A. M., et al. (2015). Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication. Molecular and Cellular Biology, 35(5), 843-857.

- BenchChem. (2025). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.

-

RSC Publishing. (2021). Design, synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

ResearchGate. (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

- Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Bioorganic & Medicinal Chemistry Letters. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. 25(4), 834-840.

- Giraud, F., Anizon, F., & Moreau, P. (2016).

-

American Elements. 1-Boc-5-Bromo-3-iodo-1H-indazole Safety Data Sheet. Retrieved from [Link]

- Frontiers in Oncology. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. 11, 709935.

- PNAS. (2019). Role for polo-like kinase 4 in mediation of cytokinesis. 116(23), 11373-11382.

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

- eLife. (2019). PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall. 8, e43229.

-

ResearchGate. (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

- PubMed Central (PMC). (2023). Polo-like kinase 4: A molecular linchpin in cancer and its management. eLife, 12, e85633.

- Oxford Academic. (2023). PLK4 as a Therapeutic Target in Breast Cancer. Journal of the National Cancer Institute, 115(9), 1039-1049.

- PubMed. (2023). PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Cytoskeleton, 80(3-4), 79-91.

- National Institutes of Health. (2021). Down-regulation of Polo-like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer. Cancer Letters, 500, 129-141.

-

ChuPeptide. tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Amerigo Scientific. tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. bmse012175 5-bromo-N-ethyl-1H-indazole-3-carboxamide. Retrieved from [Link]

-

Amazon AWS. Supporting Information. Retrieved from [Link]

- RSC Publishing. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221.

Sources

- 1. tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | 459133-68-7 [sigmaaldrich.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 3-IODO-5-BROMO-1H-INDAZOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. tert-butyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate(1260782-03-3) 1H NMR [m.chemicalbook.com]

- 6. tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate ,氨基酸和特殊氨基酸-氨基酸,楚肽生物 - 楚肽生物科技 [apeptides.com]

An In-Depth Technical Guide to the Synthesis of 1-Boc-5-Bromo-3-iodo-1H-indazole

Introduction: The Strategic Importance of 1-Boc-5-bromo-3-iodo-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of indazole have shown a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] Among the vast library of functionalized indazoles, 1-Boc-5-bromo-3-iodo-1H-indazole stands out as a highly versatile and valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[3]

This guide provides a comprehensive, in-depth technical overview of a robust and reproducible two-step synthesis of 1-Boc-5-bromo-3-iodo-1H-indazole. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and offer insights gleaned from practical application in a drug development setting. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and handling of this key building block.

Synthetic Strategy: A Two-Pronged Approach to a Key Intermediate

The synthesis of 1-Boc-5-bromo-3-iodo-1H-indazole is most effectively achieved through a two-step sequence starting from commercially available 5-bromo-1H-indazole. This strategy is predicated on the following key principles:

-

Nitrogen Protection: The initial step involves the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is a crucial maneuver for two primary reasons. Firstly, the Boc group enhances the solubility and stability of the indazole core, facilitating handling and purification. Secondly, and more critically, it deactivates the N1-position towards electrophilic attack and directs the subsequent iodination to the desired C3-position with high regioselectivity.

-

Regioselective Iodination: With the N1-position shielded, the C3-position of the indazole ring becomes the most acidic proton, susceptible to deprotonation by a strong base. Subsequent quenching with an electrophilic iodine source allows for the precise installation of an iodine atom at this position. The resulting carbon-iodine bond is a versatile synthetic handle for further functionalization via a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The overall synthetic workflow is depicted in the diagram below:

Sources

1-Boc-5-Bromo-3-iodo-1H-indazole CAS number 459133-68-7

An In-Depth Technical Guide to 1-Boc-5-Bromo-3-iodo-1H-indazole (CAS: 459133-68-7): A Strategic Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate, commonly known as 1-Boc-5-bromo-3-iodo-1H-indazole. With the CAS number 459133-68-7, this heterocyclic compound has emerged as a critical and highly versatile building block in medicinal chemistry and drug development. Its unique trifunctional nature—an N-Boc protecting group, a reactive C-3 iodo substituent, and a less reactive C-5 bromo substituent—enables a strategy of sequential and site-selective functionalization. This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a detailed synthesis protocol, and explores its strategic application in the construction of complex molecular architectures, particularly in the synthesis of targeted kinase inhibitors. The causality behind its differential reactivity in palladium-catalyzed cross-coupling reactions is explained, underscoring its value in creating diverse chemical libraries for therapeutic agent discovery.

Core Compound Profile & Physicochemical Properties

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, largely due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the hinge region of protein kinases.[1] The subject of this guide, 1-Boc-5-bromo-3-iodo-1H-indazole, is a strategically modified version of this core, designed for maximum synthetic utility.

The structure incorporates three key elements:

-

N-1 Boc Group (tert-butoxycarbonyl): This bulky protecting group serves two primary functions. It enhances solubility in organic solvents and, more critically, it deactivates the N-1 position, preventing side reactions and directing metallation or coupling reactions to other sites on the ring system.[2][3] Its facile removal under acidic conditions provides a route for late-stage N-1 functionalization.

-

C-3 Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-bromine bond.[4] This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.

-

C-5 Bromo Group: The carbon-bromine bond is significantly less reactive than the C-I bond in standard cross-coupling conditions.[4] This differential reactivity is the cornerstone of the compound's strategic value, allowing it to remain intact during the initial functionalization at C-3 and serve as a handle for a subsequent, second cross-coupling reaction.

Caption: Chemical structure and key functional groups of 1-Boc-5-bromo-3-iodo-1H-indazole.

Table 1: Physicochemical and Safety Properties

| Property | Value | Reference(s) |

| CAS Number | 459133-68-7 | [5][6] |

| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | [5] |

| Molecular Weight | 423.04 g/mol | [5] |

| IUPAC Name | tert-butyl 5-bromo-3-iodoindazole-1-carboxylate | [5] |

| Appearance | Solid / Crystalline Powder | [7] |

| Melting Point | 187-190 °C | [5] |

| Boiling Point | 444 °C (Predicted) | [5][7] |

| Purity | ≥98% (Typical) | [7] |

| Storage | 4°C, Protect from light | [7] |

| Signal Word | Danger | [5][7] |

| GHS Pictogram | GHS06 (Toxic) | [5][7] |

| Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | [5][7] |

Synthesis and Purification Protocol

While numerous suppliers offer this reagent, understanding its synthesis is crucial for quality control and methodological insights. A robust and plausible two-step synthesis starting from commercially available 5-bromo-1H-indazole is outlined below. This protocol is based on well-established methods for the iodination and Boc-protection of indazole cores.[3][8][9][10]

Caption: Proposed two-step synthesis workflow for 1-Boc-5-bromo-3-iodo-1H-indazole.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole

-

Rationale: The C-3 position of the indazole ring is acidic and can be deprotonated by a strong base like potassium hydroxide (KOH). The resulting indazolide anion readily attacks molecular iodine (I₂) in an electrophilic substitution reaction to yield the 3-iodoindazole.[10] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.

-

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF, add powdered potassium hydroxide (3.0 eq.) portion-wise under a nitrogen atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of iodine (2.0 eq.) in DMF dropwise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-bromo-3-iodo-1H-indazole, which can be used in the next step without further purification or purified by recrystallization.

-

Step 2: Synthesis of 1-Boc-5-Bromo-3-iodo-1H-indazole

-

Rationale: The N-1 nitrogen of the indazole is nucleophilic and reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form the N-Boc protected product. 4-(Dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction.[9][11]

-

Procedure:

-

Dissolve the crude 5-bromo-3-iodo-1H-indazole (1.0 eq.) in dichloromethane (CH₂Cl₂).

-

Add DMAP (0.1 eq.) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.) at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-Boc-5-bromo-3-iodo-1H-indazole as a solid.

-

Chemical Reactivity & Strategic Applications in Kinase Inhibitor Synthesis

The primary value of 1-Boc-5-bromo-3-iodo-1H-indazole lies in the differential reactivity of its two halogen atoms, enabling a powerful synthetic strategy known as sequential cross-coupling.

The Principle of Sequential Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira, are fundamental to modern drug discovery. The rate of oxidative addition of the palladium catalyst to an aryl halide is dependent on the halogen, following the general trend: I > Br > Cl.[4] This principle is expertly exploited using 1-Boc-5-bromo-3-iodo-1H-indazole. The C-I bond at the 3-position can be selectively coupled while the C-Br bond at the 5-position remains untouched. This allows for the precise, stepwise construction of complex molecules.

Caption: Strategic workflow for sequential cross-coupling using 1-Boc-5-bromo-3-iodo-1H-indazole.

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following protocol illustrates how this building block can be used to synthesize a 3-alkynyl-5-aryl-indazole core, a common motif in kinase inhibitors.

Protocol Part 1: Selective Sonogashira Coupling at the C-3 Position

-

Rationale: The Sonogashira reaction forms a C-C bond between the C-3 iodo position and a terminal alkyne.[12] This is often a key step to introduce a linker or a group that probes a specific region of the kinase active site. The reaction is co-catalyzed by palladium and copper(I).[4]

-

Procedure:

-

To a degassed solution of 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq.) and the desired terminal alkyne (1.2 eq.) in a solvent mixture like DMF/triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and copper(I) iodide (CuI) (0.1 eq.).

-

Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere for 2-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by flash chromatography to isolate the 1-Boc-5-bromo-3-alkynyl-1H-indazole intermediate.

-

Protocol Part 2: Suzuki Coupling at the C-5 Position

-

Rationale: With the C-3 position functionalized, the remaining C-5 bromine is now the target for a second cross-coupling reaction. The Suzuki reaction is ideal for introducing an aryl or heteroaryl group, which often serves to anchor the inhibitor in the ATP pocket or provide selectivity.[13][14]

-

Procedure:

-

In a microwave vial, combine the 1-Boc-5-bromo-3-alkynyl-1H-indazole intermediate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (2.0 eq.).

-

Add a degassed solvent system, typically 1,4-dioxane and water.

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to yield the final 3,5-disubstituted indazole product. This product can then be deprotected (Boc removal) and further modified if needed.

-

Safety and Handling

1-Boc-5-bromo-3-iodo-1H-indazole is classified as toxic and requires careful handling in a well-ventilated fume hood.[5][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[15]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this product.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature (4°C), protected from light to prevent degradation.[7]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

1-Boc-5-bromo-3-iodo-1H-indazole is more than a mere chemical intermediate; it is a testament to strategic molecular design. Its heterobifunctional nature, characterized by the orthogonally reactive iodo and bromo substituents, provides chemists with a powerful tool for the controlled and sequential assembly of complex molecules. This capability is particularly impactful in the field of drug discovery, where it facilitates the rapid synthesis of diverse libraries of compounds, such as kinase inhibitors, for structure-activity relationship (SAR) studies. By enabling precise control over molecular architecture, this building block accelerates the journey from initial hit identification to the development of potent and selective therapeutic agents.

References

-

1-Boc-5-Bromo-3-iodo-1H-indazole | 459133-68-7 . American Elements. [Link]

-

1-Boc-5-Bromo-3-iodo-1H-indazole . Advent Bio. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]

-

CAS No. 459133-68-7 . Chemsrc. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . National Institutes of Health (NIH). [Link]

-

1-Boc-5-Bromo-3-iodo-1H-indazole - CAS:459133-68-7 . Sunway Pharm Ltd. [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling . MDPI. [Link]

- Methods for preparing indazole compounds.

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence . National Institutes of Health (NIH). [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid . ResearchGate. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . National Institutes of Health (NIH). [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW . Archive Ouverte HAL. [Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes . ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. americanelements.com [americanelements.com]

- 6. americanelements.com [americanelements.com]

- 7. tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | 459133-68-7 [sigmaaldrich.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 5-Bromo-3-iodo-1H-indazole CAS#: 459133-66-5 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

properties of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate: A Keystone Building Block for Medicinal Chemistry

Introduction

The indazole core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant pharmacological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] For researchers and drug development professionals, the efficient and regioselective functionalization of this core is paramount for generating novel molecular entities.

This guide focuses on tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate , a highly versatile synthetic intermediate designed for strategic chemical diversification. Its structure is distinguished by three key features: a tert-butyloxycarbonyl (Boc) group protecting the N-1 position and two different halogen atoms—iodine and bromine—at the C-3 and C-5 positions, respectively. This unique arrangement provides two orthogonal reactive sites, enabling sequential and selective cross-coupling reactions. This document serves as a technical resource, detailing the compound's properties, synthesis, and reactivity, with a focus on the causal relationships that underpin its synthetic utility.

Part 1: Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties and handling requirements.

Core Data Summary

All quantitative data for tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 459133-68-7 | |

| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | |

| Molecular Weight | 423.05 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Boiling Point | 444 °C at 760 mmHg | |

| Storage | 2-8°C, protect from light | |

| InChI Key | RUXGCTDRNQBDSV-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as toxic upon ingestion, skin contact, or inhalation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

-

Precautionary Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361, P403+P233, P405, P501

Structural Analysis and Rationale

The synthetic power of this molecule is a direct result of its carefully designed structure.

-

N-1 Boc Group: The tert-butyloxycarbonyl (Boc) group is not merely a placeholder. It serves multiple critical functions:

-

Prevents N-H Reactivity: It masks the acidic proton of the indazole nitrogen, preventing unwanted side reactions during base-mediated couplings.

-

Directs Regiochemistry: The steric bulk of the Boc group can influence the regioselectivity of subsequent reactions.

-

Enhances Solubility: It often improves solubility in common organic solvents, facilitating reaction setup and purification.

-

Labile Removal: It can be removed under specific acidic or basic conditions that are often orthogonal to many synthetic transformations.[3][4]

-

-

Differential Halogen Reactivity: The cornerstone of this reagent's utility is the presence of two different halogens on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C–I > C–Br > C–Cl.[5] This predictable reactivity differential allows for the selective functionalization of the C-3 position (iodo) while leaving the C-5 position (bromo) intact for a subsequent, distinct transformation.

Experimental Protocol: Synthesis

This protocol synthesizes established procedures for N-protection and halogenation of indazoles. [3][6][7] Step 1: Synthesis of tert-Butyl 5-bromo-1H-indazole-1-carboxylate

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous acetonitrile (CH₃CN), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate.

Step 2: Synthesis of tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi, 2.2 eq) in hexanes, maintaining the temperature at -78 °C. The C-3 position of the N-Boc indazole is selectively deprotonated.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of iodine (I₂, 2.5 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude material via column chromatography to afford the final product.

Characterization

The structural identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include the singlet for the tert-butyl protons (~1.7 ppm) and distinct aromatic protons on the indazole ring.

-

¹³C NMR: Will show the characteristic carbonyl carbon of the Boc group (~150 ppm), the aliphatic carbons of the tert-butyl group, and the aromatic carbons, including the C-I and C-Br bearing carbons.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (423.05). The isotopic pattern will be characteristic of a molecule containing one bromine atom.

Part 3: Chemical Reactivity and Synthetic Utility

The primary application of this reagent is as a scaffold for building molecular complexity through sequential cross-coupling reactions.

Principle of Sequential Cross-Coupling

The differential reactivity of the C-I and C-Br bonds is the key enabler of selective, stepwise functionalization. A typical synthetic strategy involves an initial palladium-catalyzed coupling at the more reactive C-3 iodo position, followed by a second coupling at the C-5 bromo position. This allows for the controlled and unambiguous introduction of two different substituents (R¹ and R²).

Sonogashira Coupling at the C-3 Position

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, making it invaluable for introducing alkyne moieties into aromatic systems. [5][8]The reaction is highly selective for the C-3 iodo position.

Protocol: Selective Sonogashira Coupling

-

To a degassed solution of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF/Et₃N 2:1), add the terminal alkyne (1.2 eq).

-

Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq), and the copper(I) co-catalyst, copper(I) iodide (CuI, 0.10 eq). [5]3. Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 70 °C) until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography to yield the 3-alkynyl-5-bromo-indazole derivative.

Suzuki-Miyaura Coupling

The Suzuki reaction is one of the most powerful and widely used methods for C-C bond formation. [9]It can be employed sequentially, first at the C-3 position and then, under potentially more forcing conditions, at the C-5 position.

Protocol: Selective Suzuki Coupling at C-3

-

In a reaction vessel, combine tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). [10]2. Add a base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 2-3 eq) and a solvent such as 1,4-dioxane or DME. [9][10]3. Degas the mixture thoroughly and heat under an inert atmosphere (e.g., 80-100 °C). Microwave irradiation can significantly accelerate this reaction. [10]4. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Perform a standard aqueous workup, dry the organic phase, and concentrate.

-

Purify by column chromatography to obtain the 3-aryl-5-bromo-indazole product.

Part 4: The Role and Removal of the N-Boc Protecting Group

The final step in many synthetic sequences involving this building block is the removal of the N-Boc group to reveal the free N-H indazole. The choice of deprotection method is critical to ensure the stability of the newly installed functional groups.

Comparison of Deprotection Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Reference(s) |

| Acidic | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in Dioxane/MeOH | Fast, common, effective | Harsh; not suitable for acid-sensitive functional groups (e.g., other Boc groups, acetals) | [3] |

| Basic | Catalytic Sodium Methoxide (NaOMe) in Methanol (MeOH) at RT | Very mild, highly selective for N-Boc on heterocycles, tolerates many other functional groups | Slower than acidic methods; requires anhydrous conditions | [3][4] |

| In-situ | Occurs during some microwave-assisted Suzuki coupling reactions | Increases step economy by combining coupling and deprotection | Can be difficult to control; may not be universally applicable | [10] |

Protocol: Selective Basic N-Boc Deprotection

This method is often preferred for its mildness and high selectivity. [4]

-

Dissolve the N-Boc protected indazole substrate (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.3 eq) as a solid or as a solution in methanol.

-

Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC until the starting material is fully consumed.

-

Once complete, neutralize the reaction with a mild acid (e.g., dilute aqueous NH₄Cl or water).

-

Remove the methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole, which can be purified further if necessary.

Conclusion

Tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate is a masterful example of strategic molecular design. By combining a robust protecting group with two differentially reactive halogens, it provides a reliable and flexible platform for the synthesis of complex, polysubstituted indazoles. Its predictable reactivity in sequential Sonogashira, Suzuki, and other cross-coupling reactions allows researchers to efficiently build libraries of novel compounds, accelerating the discovery of new therapeutic agents. A thorough understanding of its properties and the rationale behind its reactivity empowers scientists to fully leverage its potential in their drug development programs.

References

- Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- Sigma-Aldrich.

- BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.

- National Institutes of Health (NIH).

- Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Thieme. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.

- ChemShuttle.

- Wiley-VCH.

- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.

- BenchChem.

- National Institutes of Health (NIH).

- Royal Society of Chemistry.

- ResearchGate.

- ChemicalBook. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR.

- ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- National Institutes of Health (NIH).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]

- 7. soc.chim.it [soc.chim.it]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Boc-5-Bromo-3-iodo-1H-indazole: A Critical Parameter in Drug Discovery

Introduction: The Strategic Importance of Solubility Data

In the landscape of modern drug discovery, the physicochemical properties of intermediate compounds are as critical as their pharmacological activity. Among these, solubility stands out as a pivotal parameter that dictates the viability of a compound for further development. 1-Boc-5-Bromo-3-iodo-1H-indazole is a highly functionalized heterocyclic compound, serving as a versatile building block in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors.[1][2] The strategic placement of bromo and iodo moieties allows for selective functionalization through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity.[3]

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of 1-Boc-5-Bromo-3-iodo-1H-indazole. For researchers, medicinal chemists, and formulation scientists, a thorough grasp of this compound's solubility is not merely academic; it is a cornerstone for efficient reaction optimization, reliable biological screening, and the rational design of preclinical formulations. This document will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and discuss the practical implications of the obtained data.

Core Principles: Understanding the Solubility of a Complex Heterocycle

The solubility of 1-Boc-5-Bromo-3-iodo-1H-indazole is governed by a complex interplay of its structural features and the physicochemical properties of the solvent. The large, rigid, and relatively nonpolar indazole core, burdened with heavy bromine and iodine atoms, inherently limits its aqueous solubility. However, the presence of the Boc group, with its carbonyl and ether functionalities, introduces a degree of polarity that can influence its solubility in various organic solvents.

The key to understanding its solubility lies in the principle of "like dissolves like." Solvents with polarity and hydrogen bonding capabilities similar to the solute will generally be more effective at dissolving it. For 1-Boc-5-Bromo-3-iodo-1H-indazole, one can anticipate good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Conversely, its solubility in nonpolar solvents like hexanes and in aqueous media is expected to be low.

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate determination of solubility is paramount. Two key types of solubility are relevant in the context of drug discovery: thermodynamic and kinetic solubility.[4] Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is typically determined using the gold-standard shake-flask method.[5][6] Kinetic solubility, on the other hand, is a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, often from a DMSO stock solution into an aqueous buffer.[4][7]

Thermodynamic Solubility Protocol: The Shake-Flask Method

The shake-flask method is the definitive approach for determining thermodynamic solubility. It is based on achieving equilibrium between the dissolved and solid states of the compound.[7]

Experimental Protocol:

-

Preparation: Add an excess amount of solid 1-Boc-5-Bromo-3-iodo-1H-indazole to a series of vials, each containing a different solvent of interest (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, simulated intestinal fluid, methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[5]

-

Sample Preparation: After equilibration, carefully remove the samples and separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in units of µg/mL and mM.

Kinetic Solubility Protocol: A High-Throughput Approach

Kinetic solubility is often more relevant for early-stage drug discovery, where compounds are typically handled as DMSO stock solutions for biological screening.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Boc-5-Bromo-3-iodo-1H-indazole in 100% DMSO (e.g., 10 mM).

-

Dilution: Dispense the stock solution into an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to achieve a final desired concentration (e.g., 100 µM) and a low final DMSO concentration (typically ≤1%).

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours) to observe any precipitation over time.

-

Analysis: After incubation, determine the concentration of the compound remaining in solution. This is often done by direct UV-Vis spectroscopy in the plate or by HPLC-UV/LC-MS after centrifugation to pellet any precipitate.[7]

-

Data Reporting: Report the kinetic solubility in µM at the specified time points.

Data Presentation and Interpretation

The solubility data for 1-Boc-5-Bromo-3-iodo-1H-indazole should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 1: Thermodynamic Solubility of 1-Boc-5-Bromo-3-iodo-1H-indazole

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| PBS (pH 7.4) | 25 | [Data to be determined] | [Data to be determined] |

| Simulated Gastric Fluid (pH 1.2) | 37 | [Data to be determined] | [Data to be determined] |

| Simulated Intestinal Fluid (pH 6.8) | 37 | [Data to be determined] | [Data to be determined] |

| Methanol | 25 | [Data to be determined] | [Data to be determined] |

| Acetonitrile | 25 | [Data to be determined] | [Data to be determined] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data to be determined] | [Data to be determined] |

Table 2: Kinetic Solubility of 1-Boc-5-Bromo-3-iodo-1H-indazole in PBS (pH 7.4)

| Incubation Time (h) | Final DMSO Concentration (%) | Kinetic Solubility (µM) |

| 2 | 1 | [Data to be determined] |

| 24 | 1 | [Data to be determined] |

Interpretation of Results:

A significant discrepancy between thermodynamic and kinetic solubility can indicate that the compound is prone to precipitation from a supersaturated solution, a critical consideration for in vitro assays. Poor aqueous solubility (both thermodynamic and kinetic) would suggest potential challenges with oral bioavailability in downstream in vivo studies. High solubility in organic solvents like DMSO is expected and confirms its suitability for stock solution preparation.

Practical Implications in Research and Development

-

Synthetic Chemistry: Knowledge of solubility in various organic solvents is crucial for reaction setup, purification (crystallization and chromatography), and product isolation. For instance, poor solubility in a reaction solvent can lead to heterogeneous reaction mixtures and slower reaction rates.

-

Biological Screening: In vitro biological assays almost invariably involve the use of aqueous buffers. Poor aqueous solubility can lead to compound precipitation in the assay medium, resulting in artificially low potency values and unreliable structure-activity relationship (SAR) data.[8]

-

Formulation Development: For a compound to be developed as an oral therapeutic, it must have sufficient aqueous solubility to be absorbed from the gastrointestinal tract. Early solubility data for key intermediates like 1-Boc-5-Bromo-3-iodo-1H-indazole can provide insights into the potential developability challenges of its derivatives.

Conclusion

While specific quantitative solubility data for 1-Boc-5-Bromo-3-iodo-1H-indazole is not yet widely published, this guide provides a robust framework for its determination and interpretation. By applying the detailed protocols herein, researchers can generate the critical solubility data needed to accelerate their research and make informed decisions in the drug discovery and development process. The principles and methodologies outlined are broadly applicable to other complex heterocyclic intermediates, underscoring the foundational importance of physicochemical characterization in modern medicinal chemistry.

References

-

Pioneer Pharma. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available. [Link]

-

National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. chemimpex.com [chemimpex.com]

- 4. books.rsc.org [books.rsc.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

An In-depth Technical Guide to the Spectral Data of 1-Boc-5-Bromo-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-bromo-3-iodo-1H-indazole is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized indazole core, featuring a bromine atom, an iodine atom, and a tert-butoxycarbonyl (Boc) protecting group, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering a predictive framework for its characterization. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and fundamental spectroscopic principles to provide a reliable reference for researchers.

The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions. The iodine at the C3 position is more reactive towards Suzuki, Sonogashira, and other palladium-catalyzed couplings compared to the bromine at the C5 position. The Boc group provides protection to the N1 position of the indazole ring, preventing unwanted side reactions and allowing for controlled manipulation of the molecule. This protecting group can be readily removed under acidic conditions, revealing the NH functionality for further derivatization.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectral data for 1-Boc-5-bromo-3-iodo-1H-indazole. These predictions are based on the analysis of spectral data from analogous compounds, including 1-Boc-3-iodo-1H-indazole, and established principles of NMR and MS.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the protons of the Boc protecting group. The chemical shifts are influenced by the electronic effects of the bromine and iodine substituents, as well as the carbamate group.

Table 1: Predicted ¹H NMR Spectral Data for 1-Boc-5-bromo-3-iodo-1H-indazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 |

| H-6 | ~ 7.6 - 7.8 | dd | J ≈ 8.5-9.0, 1.5-2.0 |

| H-7 | ~ 8.1 - 8.3 | d | ~ 8.5 - 9.0 |

| Boc (C(CH₃)₃) | ~ 1.7 | s | - |

Justification of Predicted ¹H NMR Data:

-

Aromatic Protons: The aromatic region will display signals for H-4, H-6, and H-7.

-

H-7: This proton is adjacent to the nitrogen atom of the pyrazole ring and is expected to be the most downfield of the aromatic protons, likely appearing as a doublet due to coupling with H-6.

-

H-4: This proton is situated between the bromine and iodine-bearing carbons and is expected to be a doublet with a small coupling constant from H-6.

-

H-6: This proton will be a doublet of doublets due to coupling with both H-7 and H-4.

-

-

Boc Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet significantly upfield, typically around 1.7 ppm.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the halogen substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Boc-5-bromo-3-iodo-1H-indazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~ 95 - 105 |

| C-3a | ~ 140 - 142 |

| C-4 | ~ 125 - 128 |

| C-5 | ~ 115 - 118 |

| C-6 | ~ 132 - 135 |

| C-7 | ~ 116 - 119 |

| C-7a | ~ 130 - 133 |

| Boc (C=O) | ~ 148 - 150 |

| Boc (C(CH₃)₃) | ~ 85 - 87 |

| Boc (C(CH₃)₃) | ~ 28 - 29 |

Justification of Predicted ¹³C NMR Data:

-

C-3: The carbon bearing the iodine atom is expected to be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon, typically in the range of 95-105 ppm.[1]

-

C-5: The carbon attached to the bromine atom will also be shielded, though to a lesser extent than C-3.

-

Boc Carbons: The carbonyl carbon of the Boc group will appear downfield (~148-150 ppm), while the quaternary and methyl carbons of the tert-butyl group will be found at approximately 85-87 ppm and 28-29 ppm, respectively.[1]

Mass Spectrometry (MS)

The mass spectrum of 1-Boc-5-bromo-3-iodo-1H-indazole is expected to show a characteristic molecular ion peak and several key fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks for all bromine-containing fragments.

Table 3: Predicted Mass Spectrometry Data for 1-Boc-5-bromo-3-iodo-1H-indazole

| m/z (Predicted) | Ion Identity |

| 423/425 | [M]⁺ (Molecular Ion) |

| 367/369 | [M - C₄H₈]⁺ |

| 323/325 | [M - Boc]⁺ |

| 196/198 | [C₇H₄BrN₂]⁺ |

| 117 | [C₇H₄N₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Justification of Predicted Fragmentation Pattern: